molecular formula C20H37O2- B1238755 Gadoleate

Gadoleate

Cat. No. B1238755
M. Wt: 309.5 g/mol
InChI Key: LQJBNNIYVWPHFW-QXMHVHEDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Gadoleate is a unsaturated fatty acid anion that is the conjugate base of gadoleic acid, formed by deprotonation of the carboxylic acid group. It is an unsaturated fatty acid anion, an icosanoid anion and a long-chain fatty acid anion. It is a conjugate base of a gadoleic acid.

Scientific Research Applications

Magnetic Resonance Imaging (MRI) Enhancement

Gadolinium-based contrast agents, including gadoleate, have significantly advanced MRI technology, providing crucial, life-saving medical information. Over 450 million intravenous doses of these agents have been administered globally, showcasing an extremely favorable pharmacologic safety profile. Although concerns about gadolinium retention in human tissues have emerged, the safety implications remain unknown. Research efforts are prioritized to understand the mechanism, chemical forms, and potential clinical significance of gadolinium retention, particularly in vulnerable populations like children (McDonald et al., 2018).

Cardiovascular Hemodynamics and Oxygen Consumption

Studies have explored the effects of gadoleate derivatives on cardiac hemodynamics and myocardial oxygen consumption, analyzing their underlying mechanisms in treating coronary heart diseases. Research has indicated that gadoleate derivatives can dilate coronary arteries, reduce cardiac afterload, and improve cardiovascular performance by enhancing oxygen supply to the myocardium and effectively regulating the compliance of cardiac vessels (Zao-hua Zhang et al., 2005).

Neuroprotection and Tinnitus Treatment

Gadoleate derivatives, as part of the phencyclidine family with neuroprotective properties, have been investigated for their potential in treating sensorineural tinnitus. Studies on local administration of these derivatives to the cochlea have shown promising results in suppressing tinnitus symptoms, leading to suggestions for further research into controlled intracochlear delivery for effective and safe long-term treatment (G. Wenzel et al., 2010).

Cancer Therapy Enhancement

Motexafin gadolinium, a derivative of gadoleate, is recognized for its potential in enhancing the effects of radiation therapy and chemotherapy in cancer treatment. Clinical trials have demonstrated its safety and efficacy in increasing the time to neurologic progression when combined with whole-brain radiotherapy in lung cancer patients. The drug disrupts cancer cell antioxidant systems, contributing to cellular death and showcasing activity in metastatic non-small cell lung cancer (P. Carde et al., 2001).

Pregnancy and Neonatal Outcomes

Research on the impact of gadoleate exposure during pregnancy, particularly concerning first-trimester exposure, has indicated no adverse effects on pregnancy and neonatal outcomes. This addresses significant concerns since gadolinium derivatives are labeled as pregnancy category C by the FDA due to the lack of epidemiological studies in this area (M. De Santis et al., 2007).

properties

Product Name

Gadoleate

Molecular Formula

C20H37O2-

Molecular Weight

309.5 g/mol

IUPAC Name

(Z)-icos-9-enoate

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22)/p-1/b12-11-

InChI Key

LQJBNNIYVWPHFW-QXMHVHEDSA-M

Isomeric SMILES

CCCCCCCCCC/C=C\CCCCCCCC(=O)[O-]

SMILES

CCCCCCCCCCC=CCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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